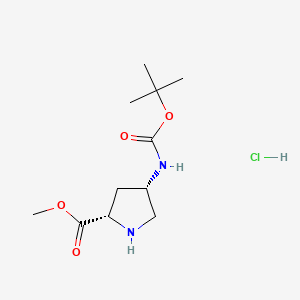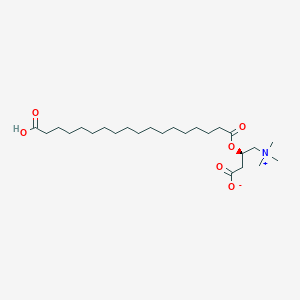
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a chemical compound with the molecular formula C9H13BrNO2. This compound is known for its unique structure, which includes a bromine atom, a formyl group, and a pyrroline ring with four methyl groups. It is often used as an intermediate in the synthesis of highly active spin labeling reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy typically involves the bromination of a precursor compound followed by formylation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like chloroform or dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of spin labeling reagents, which are crucial for studying molecular dynamics and interactions using techniques like electron paramagnetic resonance (EPR) spectroscopy.
Biology: Employed in the labeling of biomolecules to investigate their structure and function.
Medicine: Potential use in the development of diagnostic tools and therapeutic agents.
Industry: Utilized in the production of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its ability to form stable radicals. The presence of the bromine atom and the formyl group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry. The compound can interact with molecular targets through covalent bonding or radical formation, influencing the pathways involved in the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-1-yloxy (TEMPO): A well-known stable radical used in various oxidation reactions.
4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications.
3-Carboxy-TEMPO: A TEMPO derivative with a carboxyl group, used in bioconjugation and labeling studies.
Uniqueness
3-Bromo-4-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is unique due to the presence of both a bromine atom and a formyl group, which allows for a wider range of chemical reactions and modifications compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and advanced materials.
Propriétés
Numéro CAS |
85591-99-7 |
|---|---|
Formule moléculaire |
C₉H₁₃BrNO₂ |
Poids moléculaire |
247.11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












